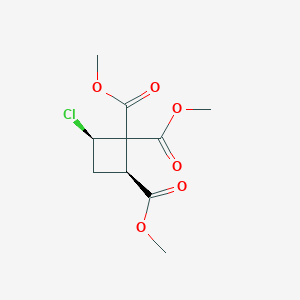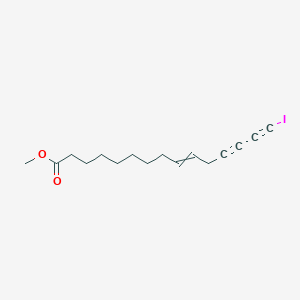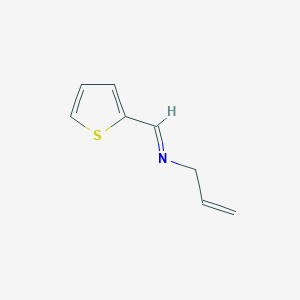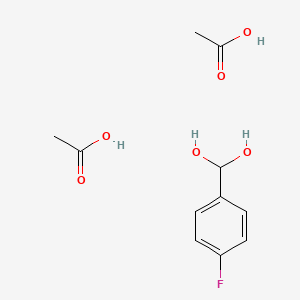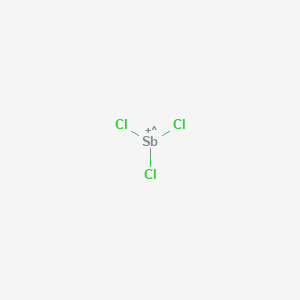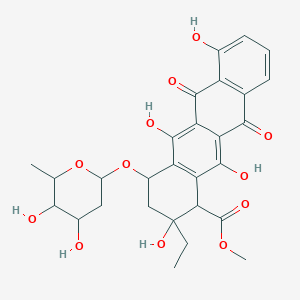
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- is an organic compound that belongs to the class of indene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- typically involves the condensation of indene-1,3-dione with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkyl derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- involves its interaction with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
類似化合物との比較
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler indene derivative with similar chemical properties.
2-Phenylindene-1,3-dione: Another indene derivative with a phenyl group attached.
2-(2-Oxo-2-phenylethylidene)cyclopentane-1,3-dione: A structurally related compound with a cyclopentane ring.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
63440-61-9 |
|---|---|
分子式 |
C17H10O3 |
分子量 |
262.26 g/mol |
IUPAC名 |
2-phenacylideneindene-1,3-dione |
InChI |
InChI=1S/C17H10O3/c18-15(11-6-2-1-3-7-11)10-14-16(19)12-8-4-5-9-13(12)17(14)20/h1-10H |
InChIキー |
DUXLDWBPDRVYDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



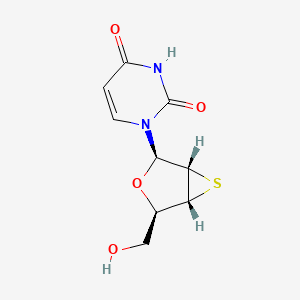
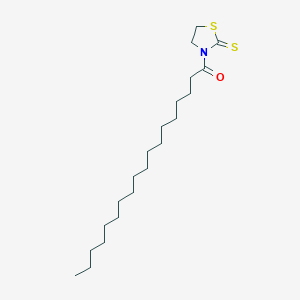

![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
